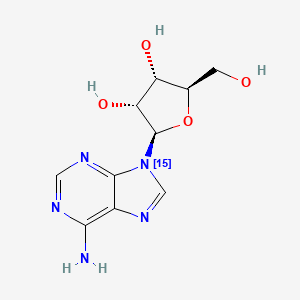

2'-Deoxyadenosine-15N1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H13N5O4 |

|---|---|

分子量 |

268.23 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1 |

InChI 键 |

OIRDTQYFTABQOQ-YMQUXKSFSA-N |

手性 SMILES |

C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyadenosine-15N1

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-15N1 is a stable isotope-labeled version of 2'-deoxyadenosine, a fundamental component of deoxyribonucleic acid (DNA). In this molecule, the nitrogen atom at position 1 of the adenine (B156593) base is substituted with the heavy isotope ¹⁵N. This isotopic labeling makes this compound an invaluable tool in a variety of research applications, particularly in the fields of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and genetic therapy. The introduction of the ¹⁵N isotope allows for the site-specific tracking and analysis of the nucleoside within biological systems and provides a powerful probe for studying DNA structure, dynamics, and interactions with other molecules.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis and purification protocol, and methods for its analytical characterization.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below, allowing for easy comparison of its properties.

| Property | Value |

| Chemical Formula | C₁₀H₁₃¹⁵NN₄O₃ |

| Molecular Weight (Monoisotopic) | 252.1050 g/mol |

| Molecular Weight (Average) | 252.24 g/mol |

| Isotopic Purity | Typically >98% |

| Chemical Purity | >98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol (B129727) |

| Storage Conditions | -20°C, protected from light |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the chemical conversion of a precursor molecule, typically 2'-deoxyinosine (B131508), through a series of reactions to introduce the ¹⁵N isotope at the desired position. The general workflow for the synthesis and purification is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of ¹⁵N-labeled nucleosides.

Materials:

-

2'-Deoxyinosine

-

Acetic anhydride

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Protection of Hydroxyl Groups:

-

Dissolve 2'-deoxyinosine in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected 2'-deoxyinosine.

-

-

Activation of the Lactam Functionality:

-

To a solution of the protected 2'-deoxyinosine in acetonitrile, add phosphorus oxychloride at 0°C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate at 0°C.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the activated intermediate.

-

-

Nucleophilic Substitution with ¹⁵NH₃:

-

Dissolve the activated intermediate in a solution of ¹⁵N-ammonium chloride and triethylamine in a sealed tube.

-

Heat the reaction mixture at 80-100°C for 12-24 hours.

-

Cool the reaction to room temperature and evaporate the solvent.

-

-

Deprotection of Hydroxyl Groups:

-

Dissolve the residue from the previous step in methanolic ammonia.

-

Stir at room temperature for 6-12 hours.

-

Evaporate the solvent to obtain the crude this compound.

-

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 20% B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 260 nm.

Procedure:

-

Dissolve the crude this compound in a minimal amount of water.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered solution onto the equilibrated HPLC column.

-

Collect the fractions corresponding to the major peak with the expected retention time for 2'-deoxyadenosine.

-

Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Method: Electrospray Ionization (ESI) mass spectrometry in positive ion mode is typically used.

Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 253.1. The isotopic distribution will confirm the incorporation of a single ¹⁵N atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹⁵N NMR spectroscopy are crucial for structural confirmation. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

Expected Results:

-

¹H NMR: The proton spectrum will be very similar to that of unlabeled 2'-deoxyadenosine, with characteristic signals for the sugar and base protons.

-

¹⁵N NMR: The ¹⁵N NMR spectrum will show a single resonance corresponding to the labeled nitrogen at position 1. The chemical shift will be characteristic of a purine (B94841) N1 atom. Additionally, in the ¹H NMR spectrum, protons coupled to the ¹⁵N nucleus (e.g., H2) may show a doublet splitting due to ¹H-¹⁵N coupling, providing further confirmation of the labeling position.

Signaling Pathways and Applications

2'-Deoxyadenosine is a key component of DNA and is involved in numerous cellular processes. The ¹⁵N-labeled analogue can be used to trace its incorporation into DNA and to study DNA-protein interactions.

The primary applications of this compound include:

-

Biomolecular NMR: It is used to study the structure and dynamics of DNA and DNA-protein complexes. The ¹⁵N label serves as a specific probe for monitoring conformational changes and binding events at the atomic level.

-

Genetic Therapy: As a tracer, it can be used to monitor the delivery and incorporation of therapeutic oligonucleotides into target cells.

-

Metabolic Studies: It can be used to investigate the pathways of nucleoside metabolism and DNA synthesis.

Conclusion

This compound is a powerful tool for researchers in molecular biology, biochemistry, and drug development. Its site-specific isotopic label allows for detailed investigations into the fundamental processes involving DNA. The synthetic and purification methods described in this guide provide a framework for obtaining high-purity material for these demanding applications. The analytical techniques outlined are essential for verifying the quality and isotopic enrichment of the final product, ensuring reliable and reproducible experimental results.

A Guide to the Synthesis of ¹⁵N-Labeled Deoxyadenosine for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled nucleosides, particularly those enriched with ¹⁵N, are invaluable tools in the fields of biochemistry, molecular biology, and drug development. They serve as powerful probes for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs. This guide provides a comprehensive overview of the chemical and chemo-enzymatic methods for the synthesis of ¹⁵N-labeled deoxyadenosine (B7792050), a critical component of DNA. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the preparation of these essential labeled compounds.

Introduction to ¹⁵N-Labeled Deoxyadenosine

Deoxyadenosine is a purine (B94841) nucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar. The adenine base contains five nitrogen atoms at positions 1, 3, 6 (exocyclic amino group), 7, and 9. Specific labeling of these nitrogen positions with ¹⁵N allows for the precise study of their roles in biological processes. For instance, labeling the N1 and N6 positions is crucial for investigating Watson-Crick base pairing, while labeling the N7 position can provide insights into Hoogsteen base pairing and interactions with metal ions and alkylating agents.[1][2][3]

The synthesis of ¹⁵N-labeled deoxyadenosine can be achieved through various chemical and enzymatic strategies. The choice of method often depends on the desired labeling position, the required isotopic enrichment, and the available starting materials. This guide will focus on established methods for the site-specific incorporation of ¹⁵N into the adenine ring and the exocyclic amino group of deoxyadenosine.

Synthetic Strategies and Experimental Protocols

The synthesis of ¹⁵N-labeled deoxyadenosine can be broadly categorized into chemical synthesis, enzymatic synthesis, and chemo-enzymatic approaches that combine both.

Chemical Synthesis of ¹⁵N-Labeled Adenine Precursors

A common strategy involves the synthesis of the ¹⁵N-labeled adenine base first, followed by its glycosylation to form the deoxyadenosine nucleoside.

The synthesis of [7-¹⁵N]-adenine can be achieved from 4,6-diaminopyrimidine (B116622). The key step is the introduction of the ¹⁵N at the 7-position through a nitrosation reaction followed by reduction and ring closure.[1]

Experimental Protocol: Synthesis of [7-¹⁵N]-Adenine [1]

-

Nitrosation: 4,6-diaminopyrimidine is reacted with [¹⁵N]sodium nitrite (B80452) in the presence of an acid to form 4,6-diamino-5-[¹⁵N]nitrosopyrimidine.

-

Reduction: The nitroso group is then reduced to an amino group using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation to yield 4,5,6-[5-¹⁵N]triaminopyrimidine.

-

Ring Closure: The resulting triaminopyrimidine is cyclized with a suitable one-carbon source, such as diethoxymethyl acetate (B1210297) or triethyl orthoformate, to form the imidazole (B134444) ring, yielding [7-¹⁵N]-adenine.

Similar strategies involving pyrimidine (B1678525) precursors and ¹⁵N-labeled reagents can be employed to synthesize adenine with ¹⁵N at the N1, N3, and N6 positions. For instance, the synthesis of [1-¹⁵N]- and [6-¹⁵N]-adenine can be achieved from deoxyadenosine itself through a series of chemical transformations.[2] The synthesis of [3-¹⁵N]-deoxyadenosine has also been reported.[4]

Enzymatic and Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine

Enzymatic methods offer high specificity and milder reaction conditions compared to purely chemical syntheses. Chemo-enzymatic approaches leverage the strengths of both methodologies.[5][6] A prevalent chemo-enzymatic strategy involves the use of a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a deoxyribose group from a donor nucleoside to a pre-synthesized ¹⁵N-labeled purine base.[7]

Experimental Protocol: Chemo-enzymatic Synthesis of [7-¹⁵N]-Deoxyadenosine [1][7]

-

Chemical Synthesis of [7-¹⁵N]-Adenine: The labeled base is first synthesized chemically as described in section 2.1.1.

-

Enzymatic Transglycosylation: [7-¹⁵N]-Adenine is then incubated with a deoxyribose donor, such as 7-methyldeoxyguanosine or thymidine, in the presence of purine nucleoside phosphorylase (PNP). The enzyme catalyzes the transfer of the deoxyribose moiety to the N9 position of the labeled adenine, forming [7-¹⁵N]-deoxyadenosine. The reaction is typically carried out in a buffered aqueous solution at a controlled temperature (e.g., 30-37 °C).

-

Purification: The resulting [7-¹⁵N]-deoxyadenosine is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency of the synthesis of ¹⁵N-labeled deoxyadenosine is a critical factor for its practical application. The following tables summarize the reported yields for various synthetic routes.

Table 1: Reported Yields for the Chemical Synthesis of ¹⁵N-Labeled Adenine Derivatives

| Labeled Position | Starting Material | Key Reagent | Overall Yield (%) | Reference |

| [7-¹⁵N]-Adenine | 4,6-Diaminopyrimidine | [¹⁵N]NaNO₂ | Good to Excellent | [1] |

| [1-¹⁵N]-Adenosine | Inosine | ¹⁵NH₃ | - | [2] |

| [6-¹⁵N]-Adenosine | Inosine | ¹⁵NH₄Cl | - | [2] |

Table 2: Reported Yields for the Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine

| Labeled Position | Labeled Base | Deoxyribose Donor | Enzyme | Yield (%) | Reference |

| [7-¹⁵N]-Deoxyadenosine | [7-¹⁵N]-Adenine | 7-Methyldeoxyguanosine | PNP | High | [1][7] |

| [1-¹⁵N]-Deoxyadenosine | [1-¹⁵N]-Adenine | Thymidine | PNP | - | - |

| [6-¹⁵N]-Deoxyadenosine | [6-¹⁵N]-Adenine | Thymidine | PNP | - | - |

Note: Specific yield percentages are often dependent on the reaction scale and purification methods and may vary.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described in this guide.

Caption: Workflow for the chemo-enzymatic synthesis of [7-¹⁵N]-deoxyadenosine.

Caption: Chemical synthesis pathway for [1-¹⁵N]- and [6-¹⁵N]-deoxyadenosine.

Conclusion

The synthesis of ¹⁵N-labeled deoxyadenosine is a well-established field with a variety of robust chemical and chemo-enzymatic methods available to researchers. The choice of the synthetic route depends on the specific labeling position and the desired scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for laboratories aiming to produce their own ¹⁵N-labeled deoxyadenosine for advanced NMR studies and other applications in drug discovery and molecular biology. The continued development of more efficient and cost-effective labeling strategies will further expand the utility of these powerful molecular probes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrogen-15-labeled deoxynucleosides. 3. Synthesis of (3- sup 15 N)-2 prime -deoxyadenosine (Journal Article) | OSTI.GOV [osti.gov]

- 5. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

- 7. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyadenosine-15N1: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stability of 2'-Deoxyadenosine-15N1, an isotopically labeled nucleoside crucial for a variety of research applications, including metabolic studies, drug development, and elucidation of DNA damage pathways. This document details the molecule's structural features, its stability under various conditions, and the experimental protocols used to assess these characteristics.

Structure of this compound

2'-Deoxyadenosine (B1664071) is a fundamental component of deoxyribonucleic acid (DNA). It consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. The "-15N1" designation indicates that the nitrogen atom at position 1 of the adenine ring is the heavy isotope ¹⁵N, as opposed to the more common ¹⁴N. This isotopic labeling is critical for studies employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification of the molecule and its metabolites.

The key structural features of 2'-Deoxyadenosine are outlined in the table below. The isotopic substitution at the N1 position does not significantly alter the bond lengths, bond angles, or the overall three-dimensional conformation of the molecule compared to its unlabeled counterpart.

| Feature | Description |

| Systematic Name | 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine-1-¹⁵N |

| Chemical Formula | C₁₀H₁₃¹⁵NN₄O₃ |

| Molecular Weight | Approximately 252.24 g/mol |

| Core Components | Adenine (with ¹⁵N at N1), Deoxyribose |

| Key Bonds | N-glycosidic bond between the adenine N9 and the deoxyribose C1' |

Stability of this compound

The stability of this compound is comparable to that of unlabeled 2'-deoxyadenosine, as the isotopic substitution at a single nitrogen atom does not significantly impact its chemical reactivity. The primary route of degradation for 2'-deoxyadenosine is the hydrolysis of the N-glycosidic bond, which is susceptible to cleavage under acidic conditions.

pH-Dependent Stability

Table 1: Hydrolytic Stability of 2-chloro-2'-deoxyadenosine at 37°C [1]

| pH | Half-life (t₁/₂) |

| 1 | 0.37 hours |

| 2 | 1.6 hours |

It is important to note that 2'-deoxyadenosine is generally stable under ambient conditions when stored as a solid.[1] However, in solution, especially at acidic pH, degradation can be significant.

Enzymatic Stability

In biological systems, 2'-deoxyadenosine can be metabolized by various enzymes. A key enzyme in its catabolism is adenosine (B11128) deaminase (ADA), which catalyzes the deamination of 2'-deoxyadenosine to 2'-deoxyinosine. The presence of ADA can significantly reduce the half-life of 2'-deoxyadenosine in cellular and in vivo systems.

Experimental Protocols

Determination of Hydrolytic Stability

A common method to assess the hydrolytic stability of nucleosides like this compound involves incubation in buffers of varying pH and temperature, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assay

-

Sample Preparation: Prepare solutions of this compound in buffers of desired pH (e.g., pH 1, 2, 4, 7, 10).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C, 50°C, 70°C).

-

Time-Point Sampling: At specific time intervals, withdraw aliquots from each solution.

-

Quenching: Immediately neutralize or freeze the aliquots to stop the degradation reaction.

-

HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a suitable column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector set to the absorbance maximum of 2'-deoxyadenosine (approximately 260 nm).

-

-

Data Analysis: Quantify the peak area of the remaining this compound at each time point. The degradation kinetics and half-life can be calculated by plotting the natural logarithm of the concentration versus time.

Analysis of Enzymatic Degradation

To study the enzymatic degradation of this compound, it can be incubated with purified enzymes or cell extracts, and the formation of metabolites can be monitored over time.

Protocol: In Vitro Enzymatic Degradation Assay

-

Reaction Mixture: Prepare a reaction mixture containing this compound, the enzyme of interest (e.g., adenosine deaminase), and a suitable buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Time-Point Sampling and Quenching: At various time points, stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

-

Sample Preparation: Neutralize the quenched samples and centrifuge to remove precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound (this compound) and its metabolites (e.g., 2'-deoxyinosine-15N1). The use of the ¹⁵N label provides a distinct mass shift, facilitating unambiguous identification and quantification.

Visualizations

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Signaling Pathway of 2'-Deoxyadenosine-Induced Apoptosis

2'-Deoxyadenosine, particularly in combination with an adenosine deaminase inhibitor, can induce apoptosis in certain cell types. The following diagram illustrates a simplified signaling pathway for this process.

References

An In-Depth Technical Guide to the Natural Abundance of ¹⁵N in Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in nucleosides, the fundamental building blocks of DNA and RNA. Understanding the natural isotopic distribution of nitrogen within these biomolecules is crucial for a variety of research applications, including metabolic tracing, nutritional studies, and the development of novel therapeutic agents. This document details the quantitative abundance of ¹⁵N in nucleosides, outlines the experimental protocols for their determination, and illustrates the underlying biochemical pathways.

Quantitative Data on the Natural Abundance of ¹⁵N in Deoxyribonucleosides

The natural abundance of ¹⁵N is approximately 0.3663% of all nitrogen atoms, with the vast majority being ¹⁴N.[1] Variations in this abundance, arising from isotopic fractionation during metabolic processes, are typically expressed in delta notation (δ¹⁵N) in parts per thousand (‰) relative to the international standard, atmospheric air.

Recent high-precision studies have successfully characterized the δ¹⁵N values of deoxyribonucleosides derived from mammalian DNA. A significant finding is the considerable intramolecular variation of δ¹⁵N, spanning over 40‰.[2][3] The purine (B94841) nucleosides, deoxyadenosine (B7792050) and deoxyguanosine, are notably depleted in ¹⁵N compared to the pyrimidine (B1678525) nucleosides, deoxythymidine and deoxycytidine.[3]

The following table summarizes the reported δ¹⁵N values for the four deoxyribonucleosides isolated from guinea pig cerebellar DNA.[3]

| Deoxyribonucleoside | Abbreviation | δ¹⁵N (‰ vs. Air) | Standard Deviation (‰) |

| Deoxythymidine | dT | +1.4 | 0.4 |

| Deoxycytidine | dC | -2.1 | 0.9 |

| Deoxyadenosine | dA | -7.2 | 0.3 |

| Deoxyguanosine | dG | -10.4 | 0.5 |

Data sourced from Fogel et al. (2011).[2][3]

Experimental Protocols for Determining ¹⁵N Abundance in Nucleosides

The determination of the natural abundance of ¹⁵N in nucleosides is a multi-step process that involves the isolation and purification of DNA or RNA, enzymatic hydrolysis to individual nucleosides, and subsequent analysis by either Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sample Preparation: Enzymatic Hydrolysis of DNA/RNA

A critical step in the analysis of ¹⁵N abundance in nucleosides is the complete and gentle hydrolysis of DNA or RNA into its constituent nucleoside monomers. Enzymatic digestion is the preferred method to avoid isotopic fractionation that can occur with harsh chemical hydrolysis.

Objective: To hydrolyze purified DNA or RNA into individual nucleosides for isotopic analysis.

Materials:

-

Purified DNA or RNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.0)

-

Ultra-pure water

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Denaturation: Dissolve the purified DNA/RNA sample in ammonium acetate buffer. Heat the sample at 100°C for 3 minutes to denature the nucleic acids, then immediately place on ice to prevent re-annealing.

-

Nuclease P1 Digestion: Add Nuclease P1 to the denatured sample. Incubate at 37°C for 2 hours. This enzyme will digest the nucleic acids into 5'-mononucleotides.

-

Alkaline Phosphatase Digestion: Adjust the pH of the solution to approximately 8.0 by adding Tris-HCl buffer. Add alkaline phosphatase to the mixture. Incubate at 37°C for an additional 2 hours. This enzyme will dephosphorylate the mononucleotides to yield free nucleosides.

-

Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 5 minutes.

-

Purification: The resulting mixture of nucleosides can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC) to separate the individual nucleosides for analysis.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common and precise method for determining the δ¹⁵N values of bulk organic matter and purified compounds. The technique involves the complete combustion of the sample to N₂ gas, which is then introduced into the mass spectrometer.

Objective: To determine the ¹⁵N/¹⁴N ratio of purified nucleosides.

Instrumentation:

-

Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

-

Tin capsules for solid samples or a liquid injection system

Procedure:

-

Sample Loading: An accurately weighed amount of the purified nucleoside sample is placed into a tin capsule.

-

Combustion: The capsule is dropped into a high-temperature (typically >1000°C) combustion furnace in the elemental analyzer. The sample is flash-combusted in the presence of oxygen, converting all nitrogen into nitrogen oxides (NOₓ).

-

Reduction: The combustion gases are then passed through a reduction furnace containing copper, which reduces the NOₓ to N₂ gas.

-

Gas Chromatography: The N₂ gas is separated from other combustion products (CO₂, H₂O) using a gas chromatography column.

-

Mass Spectrometry: The purified N₂ gas is introduced into the ion source of the IRMS. The gas is ionized, and the resulting ions (masses 28 for ¹⁴N¹⁴N, 29 for ¹⁴N¹⁵N, and 30 for ¹⁵N¹⁵N) are separated by a magnetic field and detected.

-

Data Analysis: The ratio of the ion beams (m/z 29 to m/z 28) is measured and compared to that of a reference gas (calibrated against atmospheric N₂) to calculate the δ¹⁵N value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to study ¹⁵N at natural abundance, providing information about the chemical environment of each nitrogen atom within the nucleoside. However, the low natural abundance and low gyromagnetic ratio of ¹⁵N make this technique less sensitive than IRMS for determining bulk isotopic ratios.

Objective: To observe the ¹⁵N signals at natural abundance and determine their chemical shifts.

Instrumentation:

-

High-field NMR spectrometer equipped with a sensitive cryoprobe.

Procedure:

-

Sample Preparation: Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These are 2D NMR experiments that detect the correlation between protons and their directly bonded or long-range coupled ¹⁵N nuclei.

-

Spectral Analysis: The resulting spectrum will show cross-peaks corresponding to each unique nitrogen atom in the nucleoside. The chemical shift of the ¹⁵N nucleus provides information about its electronic environment. While quantitative δ¹⁵N values are not directly obtained, the chemical shifts can be used for structural and dynamic studies.

Biochemical Pathways and Isotopic Fractionation

The observed differences in the natural abundance of ¹⁵N among nucleosides are a result of isotopic fractionation during their biosynthesis. The nitrogen atoms in purine and pyrimidine rings are derived from different amino acid precursors.

Metabolic Origins of Nitrogen in Purine and Pyrimidine Rings

The following diagram illustrates the sources of nitrogen atoms in the purine and pyrimidine rings.

Caption: Metabolic sources of nitrogen atoms in purine and pyrimidine rings.

Enzymatic reactions involved in the transfer of these nitrogen atoms can exhibit kinetic isotope effects, where reactions involving the lighter ¹⁴N isotope proceed at a slightly faster rate than those with the heavier ¹⁵N isotope. This leads to a depletion of ¹⁵N in the products relative to the substrates, contributing to the observed variations in δ¹⁵N values among the nucleosides.

Experimental Workflow for ¹⁵N Analysis of Nucleosides

The overall workflow for determining the natural abundance of ¹⁵N in nucleosides from a biological sample is depicted in the following diagram.

Caption: Experimental workflow for δ¹⁵N analysis of nucleosides.

Applications in Research and Drug Development

The ability to precisely measure the natural abundance of ¹⁵N in nucleosides has several important applications:

-

Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N-labeled precursors into DNA and RNA, researchers can elucidate the dynamics of nucleotide metabolism in healthy and diseased states.

-

Nutritional Science: The δ¹⁵N values of nucleosides can reflect the isotopic composition of dietary nitrogen sources, providing insights into nutrient assimilation and utilization.

-

Drug Development: Understanding the metabolic pathways of nucleosides is critical for the design and evaluation of nucleoside analog drugs used in antiviral and anticancer therapies. Isotope tracing can be used to monitor the metabolic fate and mechanism of action of these drugs.

-

Forensic and Ecological Studies: The isotopic signatures of tissues can be used to determine the diet and geographic origin of organisms.

Conclusion

The study of the natural abundance of ¹⁵N in nucleosides is a powerful tool for a wide range of scientific disciplines. While quantitative data for deoxyribonucleosides are now available, further research is needed to characterize the δ¹⁵N values of ribonucleosides. The experimental protocols outlined in this guide provide a robust framework for conducting such analyses. As analytical techniques continue to improve in sensitivity and precision, the application of stable isotope analysis to the building blocks of life will undoubtedly yield new and exciting insights into biology, medicine, and beyond.

References

- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 2. Mammalian DNA δ15N exhibits 40‰ intramolecular variation and is unresponsive to dietary protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian DNA δ15N exhibits 40‰ intramolecular variation and is unresponsive to dietary protein level - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Deoxyadenosine

An In-depth Technical Guide on the Core Role of Deoxyadenosine (B7792050) in DNA Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine, a fundamental constituent of deoxyribonucleic acid (DNA), plays a pivotal role in the storage and transfer of genetic information. As a deoxyribonucleoside, it is composed of the purine (B94841) base adenine (B156593) linked to a deoxyribose sugar.[1][2][3] Its precise structural and chemical properties are critical for the formation of the DNA double helix, its stability, and its function as the blueprint of life. This technical guide provides a comprehensive examination of the role of deoxyadenosine in DNA structure, presenting quantitative data, detailed experimental protocols for its study, and visual representations of key molecular interactions and workflows.

Deoxyadenosine is a derivative of the ribonucleoside adenosine, distinguished by the absence of a hydroxyl (-OH) group at the 2' position of its pentose (B10789219) sugar, which is instead a hydrogen (-H) atom.[1][4] This deoxyribose sugar is linked to the nitrogenous base, adenine, via a β-N-glycosidic bond between the 1' carbon of the sugar and the N9 nitrogen of the purine.[5][6][7] The addition of one or more phosphate (B84403) groups to the 5' carbon of the deoxyribose sugar transforms the nucleoside into a nucleotide, such as deoxyadenosine monophosphate (dAMP), which is the monomeric unit incorporated into the DNA polymer.[2][8]

Deoxyadenosine's Role in the DNA Double Helix

The structure and stability of the DNA double helix are critically dependent on the specific interactions involving deoxyadenosine. Its primary roles include base pairing with deoxythymidine and forming the phosphodiester backbone.

Watson-Crick Base Pairing

Deoxyadenosine forms a specific base pair with deoxythymidine (T) through two hydrogen bonds.[1][2] This "A-T" pairing is a cornerstone of the DNA structure, ensuring the complementary nature of the two DNA strands. The relative weakness of the two hydrogen bonds in A-T pairs compared to the three in guanine-cytosine (G-C) pairs results in regions of DNA rich in A-T pairs having lower thermal stability.[9][10]

The Phosphodiester Backbone

The backbone of a DNA strand is a polymer of nucleotides linked by phosphodiester bonds.[11][12] These bonds form between the 3' hydroxyl group of the deoxyribose sugar of one nucleotide and the 5' phosphate group of the adjacent nucleotide.[11][13] This 3'-5' phosphodiester linkage gives the DNA strand its directionality.[14] The formation of this bond is a condensation reaction, catalyzed by DNA polymerase, where a molecule of water is eliminated.[14][15]

Quantitative Data

The precise geometry and thermodynamics of deoxyadenosine's interactions are crucial for accurate molecular modeling and drug design.

Bond Lengths and Angles

The following table summarizes key bond lengths within the A-T base pair, derived from crystallographic and computational studies.[16][17][18]

| Bond Description | Atoms Involved | Typical Bond Length (Å) |

| N-Glycosidic Bond | Adenine N9 - Deoxyribose C1' | ~1.47 |

| Hydrogen Bond 1 | Adenine N6-H --- Thymine O4 | ~2.8-3.0 |

| Hydrogen Bond 2 | Adenine N1 --- Thymine N3-H | ~2.8-3.0 |

| C-C bond in Adenine ring | C4-C5 | ~1.39 |

| C-N bond in Adenine ring | N1-C2 | ~1.34 |

Table 1: Key bond lengths associated with deoxyadenosine in an A-T base pair.

Thermodynamic Stability

The stability of DNA duplexes is sequence-dependent. The thermodynamic parameters for the formation of A-T pairs contribute to the overall stability of the helix. These values are essential for predicting DNA melting temperatures and designing oligonucleotide probes and primers.[19][20][21]

| Thermodynamic Parameter | Symbol | Value for an A-T pair | Units |

| Enthalpy Change | ΔH° | -6.8 to -7.3 | kcal/mol |

| Entropy Change | ΔS° | -18.2 to -18.5 | cal/mol·K |

| Gibbs Free Energy Change (at 37°C) | ΔG° | ~ -1.0 to -1.5 | kcal/mol |

Table 2: Representative thermodynamic parameters for a terminal dA-dT base pair in a DNA duplex. Values can vary with sequence context and ionic strength.[19][22]

Experimental Protocols for Studying DNA Structure

Several key experimental techniques are employed to elucidate the structure of DNA and the role of its components, including deoxyadenosine.

X-ray Crystallography

X-ray crystallography provides high-resolution, static structures of DNA molecules.[23][24]

-

Oligonucleotide Synthesis and Purification: The target DNA sequence is chemically synthesized and purified to homogeneity.

-

Crystallization: The purified DNA is crystallized by slowly varying conditions (e.g., salt concentration, pH, temperature) to find an optimal state for crystal growth.

-

X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, creating a characteristic pattern of spots.[25][26][27]

-

Data Processing and Structure Solution: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model of the DNA is built into the electron density map and refined to best fit the experimental data, yielding a final three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and dynamics of DNA in solution, which can be more representative of its biological state.[28][29][30]

-

Sample Preparation: The DNA oligonucleotide is synthesized, often incorporating stable isotopes such as ¹³C and ¹⁵N to improve signal resolution. The sample is then dissolved in a suitable buffer.[30]

-

Data Acquisition: The sample is placed in a strong magnetic field and subjected to pulses of radiofrequency energy. The response of the atomic nuclei is recorded over time. A series of experiments, such as COSY, TOCSY, and NOESY, are performed to establish through-bond and through-space connectivities.

-

Spectral Assignment: The signals (resonances) in the NMR spectra are assigned to specific protons and other nuclei within the DNA molecule.[29]

-

Structural Restraint Generation: The Nuclear Overhauser Effect (NOE) is used to measure distances between protons that are close in space (< 5 Å). This provides a set of distance restraints. Other parameters provide information on bond angles.

-

Structure Calculation: Computational methods are used to generate a family of 3D structures that satisfy the experimental restraints. The resulting ensemble of structures represents the dynamic nature of the DNA molecule in solution.[30][31]

Chemical Synthesis of Oligonucleotides (Phosphoramidite Method)

The ability to chemically synthesize custom DNA sequences is fundamental to their study. The phosphoramidite (B1245037) method is the standard automated process.[32][33][34][35]

The synthesis cycle for adding one nucleotide (including deoxyadenosine) involves four key steps:[33][36]

-

De-blocking (Detritylation): An acid, such as trichloroacetic acid, is used to remove the dimethoxytrityl (DMT) protecting group from the 5' hydroxyl of the nucleotide bound to the solid support. This exposes a reactive hydroxyl group.

-

Coupling: The next protected nucleoside phosphoramidite monomer (e.g., a deoxyadenosine phosphoramidite) is activated by a catalyst like tetrazole and added to the column. It couples with the free 5' hydroxyl group of the growing chain.

-

Capping: To prevent the growth of failure sequences, any unreacted 5' hydroxyl groups are permanently blocked ("capped") using reagents like acetic anhydride.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water.

This four-step cycle is repeated for each nucleotide in the desired sequence. Finally, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

References

- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Human Metabolome Database: Showing metabocard for Deoxyadenosine (HMDB0000101) [hmdb.ca]

- 4. differencebetween.com [differencebetween.com]

- 5. m.youtube.com [m.youtube.com]

- 6. atdbio.com [atdbio.com]

- 7. Ch28: Nucleosides [chem.ucalgary.ca]

- 8. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. B‐DNA Structure and Stability: The Role of Nucleotide Composition and Order - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Phosphodiester bond - Wikipedia [en.wikipedia.org]

- 12. scienceabc.com [scienceabc.com]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function - Lesson | Study.com [study.com]

- 15. biologyonline.com [biologyonline.com]

- 16. iucr.org [iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. arxiv.org [arxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. Thermodynamics of base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sequence and Length Dependent Thermodynamic Differences in Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystallographic studies of DNA helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ajronline.org [ajronline.org]

- 25. Franklin's X-ray diffraction, explanation of X-ray pattern. :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 26. mun.ca [mun.ca]

- 27. X MARKS THE SPOT OF THE DOUBLE HELIX</a> — The Dish on Science [thedishonscience.stanford.edu]

- 28. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 29. benthamdirect.com [benthamdirect.com]

- 30. people.bu.edu [people.bu.edu]

- 31. eurekaselect.com [eurekaselect.com]

- 32. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 33. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 34. mt.com [mt.com]

- 35. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]

- 36. grokipedia.com [grokipedia.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of 2'-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyadenosine (B1664071), a fundamental building block of deoxyribonucleic acid (DNA), plays a central and multifaceted role in cellular physiology. Beyond its structural contribution to the genome, its metabolic flux and intracellular concentrations are tightly regulated, and dysregulation can lead to profound biological consequences. This technical guide provides an in-depth exploration of the biological significance of 2'-deoxyadenosine, from its essential role in DNA synthesis to its critical involvement in programmed cell death and immunodeficiency. We delve into the molecular mechanisms that underpin its physiological and pathological effects, present key quantitative data, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers and drug development professionals investigating the intricate biology of this vital nucleoside.

The Core Biological Functions of 2'-Deoxyadenosine

2'-Deoxyadenosine is a deoxyribonucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar.[1] Its most well-understood role is as a precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA.[2][3] During DNA replication, DNA polymerases incorporate dATP into the growing DNA strand opposite to thymine (B56734) residues, thereby encoding genetic information.[2][3]

Beyond this canonical function, the metabolism of 2'-deoxyadenosine is a critical checkpoint in cellular homeostasis. The enzyme adenosine (B11128) deaminase (ADA) plays a pivotal role in purine (B94841) metabolism by catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively.[4][5] This process prevents the accumulation of deoxyadenosine and its metabolites.

The Pathophysiology of 2'-Deoxyadenosine Accumulation: Adenosine Deaminase (ADA) Deficiency

The critical importance of 2'-deoxyadenosine homeostasis is starkly illustrated in the genetic disorder Adenosine Deaminase (ADA) deficiency.[6] In the absence of functional ADA, 2'-deoxyadenosine accumulates in various tissues and bodily fluids.[7][8] This accumulation leads to a cascade of toxic effects, primarily impacting the immune system.[4][7][9]

Immature lymphocytes are particularly vulnerable to the toxic effects of elevated 2'-deoxyadenosine.[9][10] The excess 2'-deoxyadenosine is readily phosphorylated to dATP, leading to a massive increase in the intracellular dATP pool.[4][11][12] This accumulation of dATP has several detrimental consequences:

-

Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][6] This inhibition leads to a depletion of other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), which are essential for DNA synthesis and repair, ultimately halting cell division.[4][11]

-

Induction of Apoptosis: High levels of dATP can directly trigger the intrinsic pathway of apoptosis.[4] dATP, in conjunction with cytochrome c released from the mitochondria, binds to and activates Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome.[2][3][13] This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in programmed cell death.[2][3]

-

DNA Strand Breaks: The imbalance in dNTP pools and inhibition of DNA repair mechanisms contribute to the accumulation of DNA strand breaks, further promoting apoptosis.[14]

The profound lymphotoxicity resulting from these mechanisms leads to Severe Combined Immunodeficiency (SCID), characterized by a lack of functional T and B lymphocytes and extreme susceptibility to infections.[6][7][9][15]

The Role of 2'-Deoxyadenosine in Apoptosis and Cancer Therapy

The potent pro-apoptotic effects of 2'-deoxyadenosine and its analogs have been harnessed for therapeutic purposes, particularly in the treatment of hematological malignancies. Analogs such as Cladribine (2-chloro-2'-deoxyadenosine) are resistant to deamination by ADA and are selectively toxic to lymphocytes and other susceptible cancer cells.[14][16]

The mechanism of action of these analogs mirrors that of deoxyadenosine toxicity in ADA deficiency, involving intracellular phosphorylation, accumulation of the corresponding triphosphate, inhibition of DNA synthesis, and induction of apoptosis.[14][16] These drugs have shown significant efficacy in treating hairy cell leukemia, chronic lymphocytic leukemia, and certain lymphomas.

Quantitative Data on 2'-Deoxyadenosine and its Analogs

The following tables summarize key quantitative data related to the biological effects of 2'-deoxyadenosine and its derivatives.

Table 1: Intracellular dATP Concentrations in Health and Disease

| Condition | Cell Type | dATP Concentration | Reference |

| Normal | Mouse Mammary Tumor FM3A cells | Baseline | [11] |

| 3 mM deoxyadenosine treatment | Mouse Mammary Tumor FM3A cells | 100-fold increase | [11] |

| ADA Deficiency | Erythrocytes | Markedly elevated | [8][17] |

Table 2: Cytotoxicity of 2'-Deoxyadenosine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Ferra bis(dicarbollide) (Compound 2) | A2780cisR (Ovarian Cancer) | 55 ± 7.3 µM | [18] |

| Ferra bis(dicarbollide) (Compound 2) | A2780cis (Ovarian Cancer) | 90 ± 11 µM | [18] |

| N6-modified 2'-deoxyadenosine (Compound 15) | A2780cis (Ovarian Cancer) | Twice as toxic as parent compound | [18] |

| (E)-Fluorobutenol analogue (Compound 8a) | HIV-1 in ATH8 cells | ~100 µM | [19] |

| Compound 11 | L1210 (Murine Leukemia) | 89 µM | [19] |

| Compound 8d | L1210 (Murine Leukemia) | 60 µM | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological effects of 2'-deoxyadenosine.

Quantification of 2'-Deoxyadenosine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of 2'-deoxyadenosine in biological samples.

Objective: To quantify the concentration of 2'-deoxyadenosine in cell lysates or plasma.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

2'-Deoxyadenosine standard

-

Perchloric acid or trichloroacetic acid for protein precipitation

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For cell pellets: Lyse cells in a suitable buffer and precipitate proteins using an equal volume of ice-cold 10% perchloric acid.

-

For plasma: Precipitate proteins with an equal volume of ice-cold 10% perchloric acid.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a potassium hydroxide (B78521) solution.

-

Filtration: Filter the neutralized supernatant through a 0.22 µm filter before injection into the HPLC system.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the prepared sample.

-

Elute the analytes using a gradient of increasing Mobile Phase B.

-

Monitor the absorbance at 260 nm.

-

-

Quantification: Create a standard curve using known concentrations of the 2'-deoxyadenosine standard. Determine the concentration of 2'-deoxyadenosine in the samples by comparing their peak areas to the standard curve.[20][21][22][23]

Detection of Apoptosis using the TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[7][24][25]

Objective: To identify apoptotic cells in a cell culture or tissue section.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

-

Detection reagents (e.g., fluorescently labeled anti-BrdU antibody if using Br-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Fixation:

-

Permeabilization: Incubate the fixed cells or tissues in permeabilization solution for 5-15 minutes on ice (for cultured cells) or with a harsher treatment like Proteinase K for tissue sections.[7][24]

-

TdT Labeling:

-

Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[24]

-

-

Detection:

-

If using a directly fluorescent dUTP, proceed to washing.

-

If using an indirectly labeled dUTP (like Br-dUTP), incubate with the corresponding labeled antibody for 1 hour at room temperature.[25]

-

-

Counterstaining and Mounting: Wash the samples and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus from the incorporated labeled dUTPs.[7]

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, an early event in the intrinsic apoptotic pathway.[10][27][28]

Objective: To determine if a treatment induces the release of mitochondrial cytochrome c.

Materials:

-

Cell lysis buffer for cytosolic extraction

-

Mitochondrial isolation buffer

-

Dounce homogenizer

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-cytochrome c antibody

Procedure:

-

Cell Treatment: Treat cells with the experimental compound (e.g., 2'-deoxyadenosine) to induce apoptosis. Include an untreated control.

-

Cell Harvesting and Lysis: Harvest the cells and resuspend them in ice-cold cytosol extraction buffer. Homogenize the cells using a Dounce homogenizer.[27]

-

Fractionation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[10]

-

The resulting supernatant is the cytosolic fraction.

-

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in mitochondrial isolation buffer.

-

Western Blotting:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-cytochrome c antibody.

-

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates the release of cytochrome c from the mitochondria.[27]

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[29][30][31][32][33]

Objective: To quantify the activity of caspase-3 in cell lysates.

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells to induce apoptosis and prepare cell lysates as described in the cytochrome c release assay.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction:

-

Measurement: Measure the absorbance (for colorimetric assays at 405 nm) or fluorescence at the appropriate wavelength using a microplate reader.[29][31]

-

Analysis: An increase in absorbance or fluorescence in the treated samples compared to the controls indicates an increase in caspase-3 activity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 2'-Deoxyadenosine-Induced Apoptosis

Caption: Signaling pathway of 2'-Deoxyadenosine-induced apoptosis.

Experimental Workflow for Assessing 2'-Deoxyadenosine Cytotoxicity

Caption: Experimental workflow for assessing 2'-Deoxyadenosine cytotoxicity.

Logical Relationship in Adenosine Deaminase (ADA) Deficiency

Caption: Logical relationship in Adenosine Deaminase (ADA) Deficiency.

Conclusion

2'-Deoxyadenosine is far more than a simple constituent of DNA. Its metabolism is a critical nexus in cellular health, and its dysregulation is a potent driver of pathology, most notably in the devastating immunodeficiency caused by ADA deficiency. The profound lymphotoxic effects of 2'-deoxyadenosine accumulation have not only illuminated fundamental aspects of purine metabolism and apoptosis but have also paved the way for the development of effective anticancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and clinicians seeking to further unravel the complexities of 2'-deoxyadenosine biology and to leverage this knowledge for the development of novel therapeutic strategies. A continued in-depth understanding of the signaling pathways and metabolic consequences of 2'-deoxyadenosine will undoubtedly fuel future innovations in the fields of immunology, oncology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]

- 7. opentrons.com [opentrons.com]

- 8. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine deaminase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. Deoxyribonucleoside-triphosphate imbalance death: deoxyadenosine-induced dNTP imbalance and DNA double strand breaks in mouse FM3A cells and the mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolite and thymocyte development defects in ADA-SCID mice receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adenosine Deaminase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenosine deaminase deficiency: genotype-phenotype correlations based on expressed activity of 29 mutant alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. is.muni.cz [is.muni.cz]

- 22. Simultaneous Quantification of Adenosine and Deoxyadenosine Isomers in Foods with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]

- 24. clyte.tech [clyte.tech]

- 25. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. abcam.com [abcam.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. mpbio.com [mpbio.com]

- 31. biogot.com [biogot.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. aurorabiolabs.com [aurorabiolabs.com]

Isotopic Labeling of DNA Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling of DNA precursors, a powerful technique for tracing and quantifying DNA synthesis in various biological systems. We will delve into the core principles, experimental methodologies, and data analysis techniques associated with both stable and radioisotope labeling.

Introduction to Isotopic Labeling of DNA Precursors

Isotopic labeling is a technique that introduces atoms with a different number of neutrons (isotopes) into molecules to track their fate in biological processes. In the context of DNA synthesis, labeled precursors are incorporated into newly synthesized DNA, allowing for the precise measurement of replication rates and the study of metabolic pathways. This method is invaluable for understanding cell proliferation, drug efficacy, and the fundamental mechanisms of DNA metabolism.

There are two primary approaches to isotopic labeling of DNA precursors:

-

Stable Isotope Labeling: This method utilizes non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). The incorporation of these heavier isotopes into DNA is detected using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. Stable isotope labeling is considered a safe and robust method for both in vitro and in vivo studies.

-

Radioisotope Labeling: This technique employs radioactive isotopes, most commonly Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). The decay of these isotopes emits radiation that can be quantified using a scintillation counter. While highly sensitive, the use of radioisotopes requires specialized handling and disposal procedures.

Metabolic Pathways for DNA Precursor Synthesis

The incorporation of isotopic labels into DNA is dependent on the metabolic pathways that synthesize DNA precursors (deoxyribonucleoside triphosphates or dNTPs). There are two main pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and one-carbon units. Proliferating cells, particularly cancer cells, often rely heavily on this energy-intensive pathway to meet their high demand for DNA synthesis.[1][2]

-

Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids. It is a more energy-efficient process and is crucial in tissues where de novo synthesis is limited.[3][4]

Understanding these pathways is critical for selecting the appropriate labeled precursor to effectively trace DNA synthesis in a given biological system.

De Novo and Salvage Pathways for Purine (B94841) Synthesis

The diagram below illustrates the key steps and enzymes involved in the de novo and salvage pathways for the synthesis of purine nucleotides, Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).

De Novo and Salvage Pathways for Pyrimidine (B1678525) Synthesis

The diagram below outlines the de novo and salvage pathways for the synthesis of pyrimidine nucleotides, Uridine Monophosphate (UMP), which is a precursor to Cytidine Triphosphate (CTP) and Thymidine Triphosphate (TTP).

Experimental Design and Protocols

The successful implementation of isotopic labeling experiments requires careful planning and execution. This section outlines the key steps involved in a typical workflow, from precursor selection to data analysis.

Workflow for Isotopic Labeling of DNA

The general workflow for an isotopic labeling experiment to measure DNA synthesis is depicted below.

Selection of Isotopic Precursors

The choice of labeled precursor is a critical determinant of the experiment's success. The table below summarizes commonly used isotopic precursors and their points of entry into the DNA synthesis pathways.

| Isotopic Label | Precursor Molecule | Pathway of Entry | Isotope Type |

| ¹³C, ¹⁵N | [U-¹³C, ¹⁵N]-Thymidine | Pyrimidine Salvage | Stable |

| ¹³C | [1-¹³C]-Glycine | Purine De Novo | Stable |

| ¹³C | [1,2-¹³C₂]-Glycine | Purine De Novo | Stable |

| ¹³C | [U-¹³C]-Glucose | Purine & Pyrimidine De Novo | Stable |

| ¹⁵N | [¹⁵N]-Thymidine | Pyrimidine Salvage | Stable |

| ¹⁵N | [γ-¹⁵N]-Glutamine | Purine & Pyrimidine De Novo | Stable |

| ³H | [³H]-Thymidine | Pyrimidine Salvage | Radioactive |

| ¹⁴C | [¹⁴C]-Thymidine | Pyrimidine Salvage | Radioactive |

| ³²P | [γ-³²P]-ATP | Post-labeling | Radioactive |

Detailed Experimental Protocols

This protocol provides a general framework for labeling DNA with stable isotopes in cultured cells.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.

-

Labeling Medium Preparation: Prepare a fresh culture medium containing the desired stable isotope-labeled precursor (e.g., [U-¹³C, ¹⁵N]-thymidine at a final concentration of 1-10 µM).

-

Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a specific period (e.g., 24-72 hours) to allow for the incorporation of the labeled precursor into newly synthesized DNA.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

-

DNA Extraction and Purification: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.[5][6] Treat the DNA with RNase A to remove any contaminating RNA.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[7][8]

-

LC-MS/MS Analysis: Analyze the resulting deoxyribonucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of the DNA.[9]

This protocol outlines the classic [³H]-thymidine incorporation assay for measuring cell proliferation.

-

Cell Culture: Seed cells in a multi-well plate and treat them with the compounds of interest.

-

Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to each well and incubate for 4-24 hours.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

-

Washing: Wash the filter mat extensively to remove any unincorporated [³H]-thymidine.

-

Scintillation Counting: Place the filter discs into scintillation vials containing a scintillation cocktail. The cocktail emits light in response to the beta particles emitted by the ³H, and this light is detected by a liquid scintillation counter.[10][11] The counts per minute (CPM) are directly proportional to the amount of [³H]-thymidine incorporated into the DNA.

Data Analysis and Interpretation

The final step in an isotopic labeling experiment is the analysis and interpretation of the data.

Mass Spectrometry Data Analysis

For stable isotope labeling experiments, the mass spectrometer will generate data on the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of each deoxyribonucleoside. The percentage of isotope incorporation can be calculated using the following formula:

% Incorporation = [Area of Labeled Peak / (Area of Labeled Peak + Area of Unlabeled Peak)] * 100

This data can then be used to determine the rate of DNA synthesis and the fractional contribution of different metabolic pathways.

Scintillation Counting Data Analysis

For radioisotope labeling experiments, the output from the scintillation counter is typically in counts per minute (CPM). The CPM values are directly proportional to the amount of radioactivity and, therefore, the amount of labeled precursor incorporated into the DNA. By comparing the CPM of treated cells to control cells, the effect of a compound on cell proliferation can be determined.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the efficiency of isotopic labeling of DNA precursors.

Table 1: Incorporation Efficiency of Stable Isotope Labeled Precursors

| Labeled Precursor | Cell Line/Organism | Incubation Time (h) | Incorporation Efficiency (%) | Reference |

| [U-¹³C, ¹⁵N]-Thymidine | Human Hepatoma (HepG2) | 24 | ~15-20 | [12] |

| [1-¹³C]-Glycine | Human Hepatoma (HepG2) | 24 | ~2-5 | [12] |

| [U-¹³C]-Glucose | Human Hepatoma (HepG2) | 24 | ~1-3 | [12] |

| [¹⁵N]-Deoxyguanosine | Sagami Bay Bacteria | N/A | Higher than thymidine | [13] |

Table 2: Comparison of De Novo vs. Salvage Pathway Activity

| Tissue/Cell Type | Predominant Pathway | Key Enzymes | Reference |

| Proliferating Tumor Cells | De Novo | PRPS1/2, GART, PAICS, ATIC | [14] |

| Differentiated Tissues | Salvage | APRT, HPRT1 | [14] |

| Embryonic Brain | De Novo | PAICS, FGAMS | [15] |

| Postnatal/Adult Brain | Salvage | HGPRT | [15] |

Conclusion

Isotopic labeling of DNA precursors is a versatile and powerful methodology for investigating DNA synthesis and metabolism. The choice between stable and radioisotope labeling depends on the specific research question, available instrumentation, and safety considerations. By carefully designing experiments and accurately interpreting the resulting data, researchers can gain valuable insights into a wide range of biological processes, from fundamental cell biology to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. differencebetween.com [differencebetween.com]

- 4. difference.wiki [difference.wiki]

- 5. neb.com [neb.com]

- 6. DNA Extraction Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidine Uptake Assays | Revvity [revvity.com]

- 11. DNA Synthesis Assay: A Technique to Assess DNA Synthesis in Proliferating Cells Using Radioactive Tritiated Thymidine Incorporation [jove.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for 15N Labeled Oligonucleotides in DNA-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of gene expression, DNA replication, and repair is orchestrated by complex interactions between proteins and nucleic acids. Understanding the structural and dynamic basis of these interactions is paramount for deciphering fundamental biological processes and for the rational design of novel therapeutics. Isotopic labeling of biomolecules, particularly with ¹⁵N, has become an indispensable tool in the field of structural biology. This application note provides a detailed overview and protocols for the use of ¹⁵N labeled oligonucleotides to probe DNA-protein interactions using a suite of biophysical techniques.

¹⁵N is a stable isotope of nitrogen that can be incorporated into the nucleobases of DNA. Its nuclear spin of ½ makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful, non-invasive method to study molecular interactions at atomic resolution. By selectively labeling the DNA, researchers can directly observe the chemical environment of the DNA upon protein binding, identifying the specific nucleotides involved in the interaction and characterizing the conformational changes that occur. Beyond NMR, ¹⁵N labeled oligonucleotides can be utilized in other biophysical assays, although the label itself is not directly detected in techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

These application notes will guide researchers through the synthesis of ¹⁵N labeled oligonucleotides and their application in key biophysical techniques to elucidate the thermodynamics, kinetics, and structural details of DNA-protein interactions.

Synthesis of ¹⁵N Labeled Oligonucleotides

The generation of ¹⁵N labeled oligonucleotides can be achieved through two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: This approach involves the use of ¹⁵N-labeled phosphoramidites in standard solid-phase DNA synthesis.[1][2] This method allows for site-specific labeling of individual nucleobases, which can be particularly useful for probing specific locations within a DNA sequence.[3][4] For instance, 4-¹⁵NH₂-2'-deoxycytidine and 6-¹⁵NH₂-2'-deoxyadenosine can be chemically synthesized and then incorporated into oligonucleotides.[3]

Enzymatic Synthesis: Uniform labeling of oligonucleotides with ¹⁵N (and often ¹³C) can be achieved enzymatically using DNA polymerases, such as Taq polymerase.[5] This method utilizes ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) as precursors. The process involves a template and primer, where the polymerase extends the primer to create the labeled DNA strand. This method is highly efficient and can produce milligram quantities of labeled DNA.[5]

Characterization and Application in DNA-Protein Interaction Studies

Once synthesized and purified, the ¹⁵N labeled oligonucleotides can be used in a variety of biophysical assays to study their interactions with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. For DNA-protein interaction studies, the most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.[6][7] This experiment provides a "fingerprint" of the labeled molecule, with each peak in the spectrum corresponding to a specific nitrogen-hydrogen bond pair in the DNA.[8]

When a protein binds to the ¹⁵N labeled DNA, changes in the chemical environment of the nucleotides at the binding interface will cause shifts in the positions of the corresponding peaks in the HSQC spectrum. These "chemical shift perturbations" (CSPs) can be used to map the protein binding site on the DNA.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA.[5]

Materials:

-

Template DNA strand

-

Primer DNA strand

-

10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

-

MgCl₂ solution

-

Uniformly ¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)

-

Taq DNA Polymerase

-

Nuclease-free water

Procedure:

-

Combine the template DNA and primer in a microcentrifuge tube.

-

Add the 10x polymerization buffer, MgCl₂ (concentration to be optimized, typically 1-4x the total dNTP concentration), and ¹⁵N-labeled dNTPs. The dNTPs should be in stoichiometric ratio to the desired product, with a ~20% excess to ensure complete extension.[5]

-

Add Taq DNA polymerase (approximately 24,000 U/µmol of template).[5]

-

Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.

-

Transfer the reaction to a thermocycler and perform the desired number of polymerization cycles (e.g., 30 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min/kb).

-

After cycling, an optional step to remove non-templated nucleotide additions can be performed.

-

Purify the labeled oligonucleotide using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: ¹H-¹⁵N HSQC NMR Titration for Mapping Protein Binding Sites

Sample Preparation:

-

Prepare a sample of the ¹⁵N labeled oligonucleotide at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 50 mM Tris, 100 mM KCl, pH 7.0).[9] The sample volume should be around 500 µL for a standard NMR tube.[10]

-

Prepare a concentrated stock solution of the unlabeled protein partner in the same NMR buffer.

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N labeled oligonucleotide. This will serve as the reference spectrum.

-

Add a small aliquot of the concentrated protein solution to the DNA sample to achieve a specific molar ratio (e.g., 1:0.25 DNA:protein).

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

Repeat steps 2 and 3 with increasing amounts of protein until the DNA is saturated.

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Overlay the spectra and identify the peaks that shift upon addition of the protein.

-

The magnitude of the chemical shift perturbation for each peak can be calculated and plotted against the amino acid residue number to identify the binding interface.

References

- 1. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]